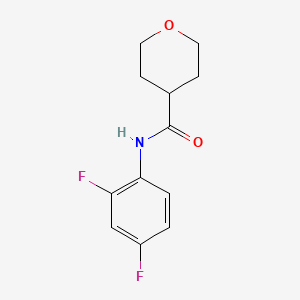
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone, also known as DMIM, is a synthetic compound that has shown potential in various scientific research applications. The compound has a unique chemical structure that allows it to interact with biological systems in a specific manner.
Wirkmechanismus
The mechanism of action of (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to interact with specific receptors and enzymes in biological systems. (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to interact with the serine/threonine protein kinase Akt and inhibit its activity, leading to apoptosis in cancer cells. In neuroscience, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor and modulate its activity, leading to neuroprotective effects.
Biochemical and Physiological Effects:
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects, depending on the biological system being studied. In cancer cells, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of Akt. In neuroscience, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to have neuroprotective effects, improve cognitive function, and modulate the activity of the NMDA receptor. (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments, including its synthetic accessibility, specificity, and potency. However, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone also has some limitations, including its complex synthesis method, potential toxicity, and limited availability.
Zukünftige Richtungen
There are several future directions for research on (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone. One direction is to further investigate its mechanism of action and identify its specific targets in biological systems. Another direction is to develop new derivatives of (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone with improved efficacy and safety profiles. Additionally, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone could be used as a lead compound to design and develop new drugs for various diseases, including cancer and neurological disorders.
Conclusion:
In conclusion, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone is a synthetic compound that has shown potential in various scientific research applications. Its unique chemical structure allows it to interact with biological systems in a specific manner, leading to various biochemical and physiological effects. Although (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has some limitations, it has several advantages for lab experiments and has several future directions for research.
Synthesemethoden
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylindole with pyrrolidine and then with chloroformate. The final product is obtained through purification and isolation techniques. The synthesis of (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone is a complex process that requires expertise and specialized equipment.
Wissenschaftliche Forschungsanwendungen
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has shown potential in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to have neuroprotective effects and improve cognitive function. In drug discovery, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been used as a lead compound to design and develop new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-10-11(2)16-14-12(10)6-5-7-13(14)15(18)17-8-3-4-9-17/h5-7,16H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQKZDIEEAAOGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2C(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7538593.png)



![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7538628.png)



![(Z)-3-(1-methylpyrazol-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B7538645.png)




![[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538692.png)